Physicochemical Identity Verification for Procurement Integrity
For procurement and identity verification, 2-(1,4-benzodioxan-2-yl)ethanol possesses a unique set of calculated physicochemical constants that differentiate it from other 1,4-benzodioxane derivatives. Key identifiers include its SMILES string (C1=CC2=C(C=C1)OC(CO2)CCO) and InChIKey (VRCHCDXHBXLNKZ-UHFFFAOYSA-N). Its calculated density (1.174 g/cm³), boiling point (294.89 °C at 760 mmHg), and flash point (132.15 °C) provide distinct physical property thresholds that can be used to confirm identity and purity upon receipt .
| Evidence Dimension | Molecular Descriptors and Calculated Physical Properties |
|---|---|
| Target Compound Data | SMILES: C1=CC2=C(C=C1)OC(CO2)CCO; InChIKey: VRCHCDXHBXLNKZ-UHFFFAOYSA-N; Density: 1.174 g/cm³; Boiling Point: 294.89 °C; Flash Point: 132.15 °C |
| Comparator Or Baseline | Other 1,4-benzodioxane derivatives (e.g., 2-bromomethyl-1,4-benzodioxane, CAS 2164-34-3) |
| Quantified Difference | Unique calculated values specific to this compound; no data provided for comparator |
| Conditions | Calculated properties; no experimental context provided |
Why This Matters
These unique identifiers and physical property thresholds are essential for confirming the correct compound has been received, mitigating procurement risk.
